molecular formula C20H15N3 B14610487 1,3-Bis(phenylimino)isoindoline CAS No. 57500-24-0

1,3-Bis(phenylimino)isoindoline

Cat. No.: B14610487
CAS No.: 57500-24-0
M. Wt: 297.4 g/mol
InChI Key: QNNJXJQMWWOELA-UHFFFAOYSA-N
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Description

1,3-Bis(phenylimino)isoindoline is an organic compound characterized by an isoindoline core with two phenylimino groups attached at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(phenylimino)isoindoline can be synthesized through the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux . This method involves the condensation of the aromatic primary amine with the anhydride, leading to the formation of the isoindoline scaffold. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(phenylimino)isoindoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The phenylimino groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted isoindoline derivatives.

Scientific Research Applications

1,3-Bis(phenylimino)isoindoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(phenylimino)isoindoline involves its interaction with molecular targets through its imine groups. These groups can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Shares the isoindoline core but with carbonyl groups instead of imine groups.

    Phthalimide: Contains a similar isoindoline structure but with imide functionality.

Uniqueness

1,3-Bis(phenylimino)isoindoline is unique due to its dual phenylimino groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the formation of metal complexes and as a building block in organic synthesis.

Properties

CAS No.

57500-24-0

Molecular Formula

C20H15N3

Molecular Weight

297.4 g/mol

IUPAC Name

N-phenyl-3-phenyliminoisoindol-1-amine

InChI

InChI=1S/C20H15N3/c1-3-9-15(10-4-1)21-19-17-13-7-8-14-18(17)20(23-19)22-16-11-5-2-6-12-16/h1-14H,(H,21,22,23)

InChI Key

QNNJXJQMWWOELA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C3)C4=CC=CC=C42

Origin of Product

United States

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